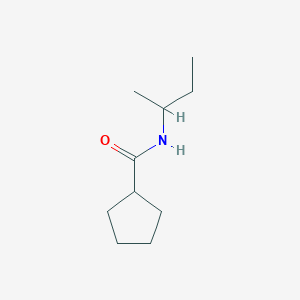![molecular formula C24H34N2O3 B6077346 2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6077346.png)
2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,4-bis(4-ethoxybenzyl)-2-piperazinyl]ethanol, commonly known as EBPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. EBPE is a piperazine derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of EBPE is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. It has also been suggested that it acts by modulating the activity of certain neurotransmitters involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
EBPE has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation. It has also been found to modulate the activity of certain neurotransmitters involved in the regulation of cognitive function. Additionally, it has been found to have antioxidant properties.
実験室実験の利点と制限
EBPE has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been found to be relatively safe and non-toxic. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of EBPE. One area of research is the development of more efficient synthesis methods. Another area of research is the investigation of its potential use in the treatment of neurological disorders. Additionally, further studies are needed to better understand its mechanism of action and to investigate its potential use in the treatment of other diseases such as cancer and inflammation.
Conclusion:
In conclusion, EBPE is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties, and has been studied for its potential use in the treatment of neurological disorders. While there are some limitations to its use in lab experiments, there are also several future directions for its study.
合成法
EBPE can be synthesized through a multi-step process. The first step involves the reaction of 4-ethoxybenzaldehyde with piperazine in the presence of acetic acid to form 1-(4-ethoxybenzyl)piperazine. The second step involves the reaction of 1-(4-ethoxybenzyl)piperazine with 4-ethoxybenzyl chloride in the presence of potassium carbonate to form 1,4-bis(4-ethoxybenzyl)piperazine. The final step involves the reduction of 1,4-bis(4-ethoxybenzyl)piperazine with sodium borohydride in the presence of ethanol to form EBPE.
科学的研究の応用
EBPE has been extensively studied for its potential applications in various areas of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[1,4-bis[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-3-28-23-9-5-20(6-10-23)17-25-14-15-26(22(19-25)13-16-27)18-21-7-11-24(12-8-21)29-4-2/h5-12,22,27H,3-4,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIJWSFDUOIXQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(C(C2)CCO)CC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,4-Bis(4-ethoxybenzyl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-{[(2,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}acetamide](/img/structure/B6077288.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6077322.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B6077329.png)

![N-(2,3-dimethylphenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B6077342.png)

![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)
![6-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6077371.png)